molecular formula C11H21NO2 B2598292 Tert-butyl 3-methylpiperidine-1-carboxylate CAS No. 146337-18-0

Tert-butyl 3-methylpiperidine-1-carboxylate

Cat. No.: B2598292
CAS No.: 146337-18-0
M. Wt: 199.294
InChI Key: PKLWMIBESIUEIV-UHFFFAOYSA-N
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Description

tert-Butyl 3-methylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a methyl substituent at the 3-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where Boc-protected amines are critical for selective functionalization and stability during multi-step reactions.

Properties

IUPAC Name

tert-butyl 3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLWMIBESIUEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Tert-butyl 3-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

The pharmacological and physicochemical properties of tert-butyl piperidine carboxylates are highly dependent on substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-methylpiperidine-1-carboxylate 3-methyl C12H21NO2 227.30 Intermediate for drug synthesis; Boc protection enhances stability
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate 3-(methanesulfonamido) C12H22N2O4S 314.38 Enhanced polarity due to sulfonamide group; potential protease inhibition
tert-Butyl 3,3-difluoropiperidine-1-carboxylate 3,3-difluoro C10H15F2NO2 219.23 Increased metabolic stability; fluorination improves bioavailability
tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate 4-(3-chlorobenzyl) C17H24ClNO2 309.83 Bulky aromatic substituent; used in kinase inhibitor development
tert-Butyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate 3-(dimethylamino), 3-methyl C13H26N2O2 242.36 Basic amino group facilitates salt formation; precursor for CNS-targeting drugs

Biological Activity

Tert-butyl 3-methylpiperidine-1-carboxylate, often referred to as Boc-3-methylpiperidine, is an organic compound recognized for its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉N₁O₂
  • Molecular Weight : Approximately 223.3 g/mol
  • Functional Groups : The compound contains a piperidine ring, a tert-butyl group, and a carboxylate functional group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as a prodrug , where the tert-butyl group can be removed in vivo, releasing active metabolites that exert pharmacological effects. The specific pathways and targets are still under investigation but may include:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Similar compounds have shown analgesic effects, indicating that this compound could be explored for pain management applications.
  • Enzyme Inhibition : Research indicates potential inhibitory activity on enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study reported that Boc-3-methylpiperidine demonstrated significant binding affinity to specific receptors involved in inflammatory responses. The IC50 values for these interactions were assessed using high-performance liquid chromatography (HPLC) techniques.
    • Another investigation highlighted its potential as an inhibitor of metabolic enzymes, with IC50 values indicating effective inhibition at micromolar concentrations .
  • Comparative Analysis :
    • When compared to structurally similar compounds, Boc-3-methylpiperidine exhibited enhanced biological activity, particularly in anti-inflammatory assays. This suggests that the structural features of the compound play a critical role in its efficacy .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various therapeutic agents. Its unique structure allows for modifications that can enhance biological activity:

CompoundBiological ActivityReference
This compoundPotential anti-inflammatory and analgesic properties
Related compoundsInhibition of metabolic enzymes
Structural analogsEnhanced binding affinity to receptors

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Cyclopropylamine + thiocyanate65–75
2DMAP, triethylamine, 0–20°C80–85

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic
Structural validation requires complementary analytical techniques:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, confirming bond lengths and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., tert-butyl group at δ 1.4 ppm and piperidine ring protons at δ 3.0–3.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 228.16) .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic
Key safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as acute toxicity data for inhalation (Category 4) indicate potential respiratory irritation .
  • Storage : Keep in airtight containers away from incompatible materials (e.g., strong acids/oxidizers) to prevent decomposition .

How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Advanced
Discrepancies often arise from steric or electronic effects unaccounted for in simulations. Strategies include:

  • Cross-validation : Compare DFT-predicted reaction pathways (e.g., nucleophilic attack sites) with experimental HPLC or 19^19F NMR data .
  • Parameter adjustment : Refine computational models using crystallographic data (e.g., bond angles from SHELX-refined structures) to better reflect steric hindrance from the tert-butyl group .

What strategies optimize the regioselectivity of nucleophilic additions to this compound derivatives?

Advanced
Regioselectivity is influenced by steric and electronic factors:

  • Steric control : The tert-butyl group directs nucleophiles to less hindered positions (e.g., equatorial over axial sites in the piperidine ring).
  • Catalytic modulation : Use of Lewis acids (e.g., BF₃·OEt₂) to polarize carbonyl groups, enhancing electrophilicity at specific sites .
  • Temperature effects : Lower temperatures (−20°C) favor kinetic control, stabilizing transition states for selective additions .

How can researchers troubleshoot low yields in multi-step syntheses involving this compound intermediates?

Advanced
Low yields often stem from:

  • Intermediate instability : Protect reactive intermediates (e.g., using Boc groups) and avoid prolonged storage.
  • Purification bottlenecks : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or employ recrystallization in dichloromethane/hexane mixtures .
  • Byproduct formation : Monitor reactions via TLC or LC-MS to identify side products early. Adjust stoichiometry (e.g., excess tert-butyl carbamate) to drive reactions to completion .

What analytical techniques are most effective in characterizing degradation products under forced storage conditions?

Advanced
Forced degradation studies (e.g., heat, light, humidity) require:

  • HPLC-MS : Identifies degradation products via retention time and m/z matches (e.g., tert-butyl cleavage products at m/z 130.1) .
  • FTIR spectroscopy : Detects carbonyl oxidation (shift from 1720 cm⁻¹ to 1680 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability, with decomposition onset temperatures >200°C under inert atmospheres .

How does the tert-butyl group influence the compound’s conformational flexibility in solution?

Advanced
The bulky tert-butyl group restricts piperidine ring puckering, as shown by:

  • NMR NOE experiments : Reveal restricted rotation around the carbamate bond, favoring chair conformations.
  • Molecular dynamics (MD) simulations : Predict reduced axial-equatorial interconversion rates compared to unsubstituted piperidines .

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